N-3-pyridinyl-4-(2-pyrimidinyloxy)benzamide
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Overview
Description
N-3-pyridinyl-4-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C16H12N4O2 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.09602564 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
A compound structurally related to "N-3-pyridinyl-4-(2-pyrimidinyloxy)benzamide," known as MGCD0103, has been identified as a selective histone deacetylase (HDAC) inhibitor. This compound exhibits promising anticancer properties by inhibiting cancer cell proliferation, inducing cell-cycle arrest, and triggering apoptosis. It is orally bioavailable and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Luminescence and Stimuli-Responsive Materials
Another related study focuses on pyridyl substituted benzamides with luminescent properties. These compounds exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive behaviors, making them suitable for various applications in materials science, such as in the development of responsive luminescent materials (Srivastava et al., 2017).
Electrophoresis and Quality Control
In the pharmaceutical domain, nonaqueous capillary electrophoresis has been utilized for the separation and quality control of imatinib mesylate and its related substances, demonstrating the importance of related benzamide compounds in analytical chemistry (Ye et al., 2012).
Potassium Channel Openers for Epilepsy Treatment
N-pyridyl and pyrimidine benzamides have been explored as KCNQ2/Q3 potassium channel openers, offering a novel therapeutic approach for the treatment of epilepsy and pain. This research underscores the therapeutic potential of structurally similar benzamides in neurological disorders (Amato et al., 2011).
Future Directions
Properties
IUPAC Name |
N-pyridin-3-yl-4-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(20-13-3-1-8-17-11-13)12-4-6-14(7-5-12)22-16-18-9-2-10-19-16/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTFBZXOLBQBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.